2-{1-[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{1-[3-(2,3-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a unique structure that includes a quinazolinone core, an isoindole moiety, and a dimethylphenyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(2,3-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone core.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions using suitable reagents and catalysts.
Formation of the Isoindole Moiety: The isoindole moiety is typically synthesized through cyclization reactions involving phthalic anhydride and primary amines.
Coupling Reactions: The final step involves coupling the quinazolinone core with the isoindole moiety using appropriate linkers and reaction conditions, such as amide bond formation or other condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(2,3-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinazolinone core to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and other reactive sites of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
2-{1-[3-(2,3-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[3-(2,3-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Isoindole Derivatives: Compounds with isoindole moieties, such as isoindoline-1,3-dione and 2-phenylisoindole.
Uniqueness
2-{1-[3-(2,3-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of the quinazolinone core, isoindole moiety, and dimethylphenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C27H23N3O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[1-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H23N3O3/c1-4-22(30-25(31)18-11-5-6-12-19(18)26(30)32)24-28-21-14-8-7-13-20(21)27(33)29(24)23-15-9-10-16(2)17(23)3/h5-15,22H,4H2,1-3H3 |
InChI Key |
YXCISINANSZAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3C)C)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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